molecular formula C7H9IN2O2 B2470477 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid CAS No. 1343733-41-4; 923526-87-8

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2470477
CAS No.: 1343733-41-4; 923526-87-8
M. Wt: 280.065
InChI Key: LIQJAECTNLKEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl or diaryl compounds .

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The iodine atom in the pyrazole ring can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJAECTNLKEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343733-41-4
Record name 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid
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